

Kinase Selectivity Showdown: BMS-777607 Versus Other c-Met Inhibitors

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Compound of Interest		
Compound Name:	BMS 777607	
Cat. No.:	B1684693	Get Quote

A Comparative Guide for Researchers in Oncology and Drug Development

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway involved in cell proliferation, migration, and invasion.[1] Dysregulation of the HGF/c-Met axis through gene amplification, mutation, or overexpression is a known driver in various human cancers, making it a prime target for therapeutic intervention.[1][2] BMS-777607 is a potent and selective ATP-competitive inhibitor of c-Met. This guide provides a detailed comparison of the kinase selectivity of BMS-777607 against other notable c-Met inhibitors, supported by experimental data and methodologies to aid researchers in selecting the appropriate tool for their specific needs.

Kinase Inhibition Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is paramount, as off-target effects can lead to toxicity and unforeseen biological consequences. The following tables summarize the inhibitory activity (IC50) of BMS-777607 and other prominent c-Met inhibitors against c-Met and a selection of other kinases. Lower IC50 values indicate greater potency.

Table 1: Potency Against the c-Met Kinase Family



Inhibitor	c-Met (nM)	Axl (nM)	Ron (nM)	Tyro3 (nM)
BMS-777607	3.9	1.1	1.8	4.3
Capmatinib	0.13	-	Inactive	-
Cabozantinib	1.3	-	-	-
Savolitinib	5.0	-	-	-
Crizotinib	-	-	Active	-

Data compiled from multiple sources.[1][2] A dash (-) indicates data not readily available.

Table 2: Selectivity Against Other Key Kinases

Inhibitor	c-Met (nM)	VEGFR2 (KDR) (nM)	ALK (nM)	ROS1 (nM)	RET (nM)	FLT3 (nM)	c-KIT (nM)
BMS- 777607	3.9	>160	-	-	-	-	-
Capmatin ib	0.13	>10,000	-	-	-	-	-
Foretinib	0.96	0.98	-	Active	-	Active	Active
Cabozant inib	1.3	0.035	-	-	5.2	Active	Active
Crizotinib	Active	-	Active	Active	-	-	-
Tepotinib	Highly Selective	-	-	-	-	-	-

Data compiled from multiple sources. A dash (-) indicates data not readily available. "Active" indicates known inhibitory activity without a specific IC50 value provided in the sources. "Highly Selective" indicates the source states high selectivity without providing a specific panel.

Summary of Selectivity:



- BMS-777607 demonstrates high selectivity for the Met-related kinase family (c-Met, Axl, Ron, Tyro3), with significantly less activity against kinases like VEGFR-2.
- Capmatinib (INCB28060) is exceptionally selective for c-Met, with over 10,000-fold selectivity against a broad panel of other human kinases.
- Foretinib and Cabozantinib are classified as multi-targeted inhibitors, potently inhibiting c-Met as well as VEGFR2 and other tyrosine kinases, which can be advantageous for targeting multiple oncogenic pathways simultaneously.
- Crizotinib is another multi-targeted inhibitor with potent activity against ALK, ROS1, and RON, in addition to c-Met.
- Tepotinib and Savolitinib are described as highly selective MET inhibitors, designed to minimize off-target effects.

Experimental Methodologies

The determination of kinase inhibitor selectivity is typically performed using in vitro biochemical assays. A common and robust method is the Mobility Shift Assay, which provides a direct, quantitative measure of kinase activity.

General Protocol for a Microfluidic Mobility Shift Assay:

- Compound Preparation: The test inhibitor (e.g., BMS-777607) is serially diluted in Dimethyl Sulfoxide (DMSO) to create a range of concentrations for IC50 determination.
- Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared. This
 typically includes:
 - Recombinant kinase enzyme.
 - A specific fluorescently labeled peptide substrate.
 - Adenosine triphosphate (ATP) at a concentration near its Michaelis-Menten constant (Km) for that specific kinase.
 - Reaction buffer containing necessary cofactors (e.g., MgCl2, DTT).

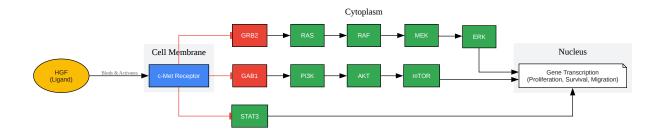


- Incubation: The test inhibitor dilutions are added to the kinase reaction mixtures and incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- Termination: The kinase reaction is stopped by the addition of a termination buffer, which
 often contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for
 kinase activity.
- Electrophoretic Separation: The reaction products are loaded onto a microfluidic chip. An
 electric field is applied, causing the negatively charged fluorescently labeled peptide
 substrate and the phosphorylated product to migrate. The addition of phosphate groups
 increases the negative charge of the peptide, resulting in a faster migration speed.
- Detection and Analysis: As the substrate and product peptides pass a detector, their fluorescent signals are recorded. The instrument software calculates the percentage of substrate converted to product.
- IC50 Calculation: The percentage of kinase inhibition is calculated relative to a DMSO vehicle control. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow Visualizations

To better understand the biological context and experimental design, the following diagrams are provided.

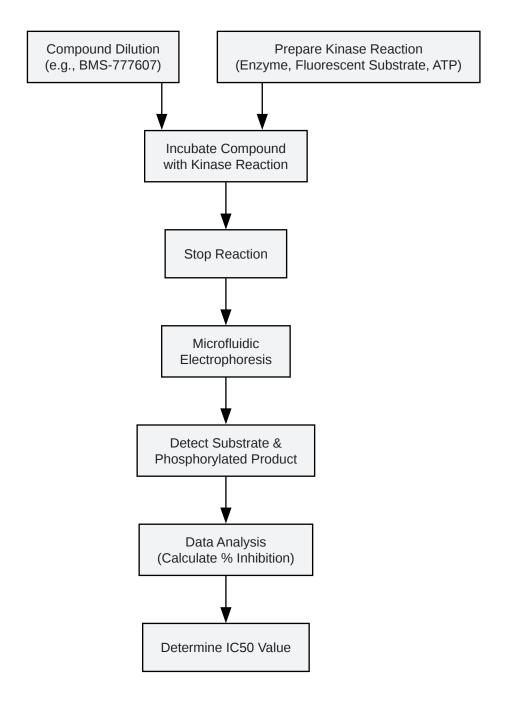




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Caption: The c-Met signaling cascade upon HGF binding.





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Caption: General workflow for a mobility shift kinase assay.

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References

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